Anacrotine
Overview
Description
"Anacrotine" appears to be a compound for which specific detailed information, including synthesis, molecular structure, chemical reactions, physical and chemical properties, is not readily available in the public scientific databases. However, the analysis and properties of chemical compounds, in general, can be discussed based on established chemical synthesis techniques, molecular structure analysis methods, and the study of their properties.
Synthesis Analysis
The synthesis of complex molecules often involves strategies like dynamic covalent chemistry (DCC), where reversible reactions such as imine formation from amines and aldehydes play a crucial role. This approach allows for the construction of exotic molecules through a process that includes 'proof-reading' and 'error-checking,' ensuring the formation of the most stable products over time (Belowich & Stoddart, 2012).
Molecular Structure Analysis
Understanding the molecular structure of compounds like anacrotine requires detailed analysis techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into the arrangement of atoms within a molecule and its electronic structure, which are crucial for predicting reactivity and interactions with biological molecules.
Chemical Reactions and Properties
Chemical reactions involving compounds like anacrotine can be studied through their interaction with other chemicals. For instance, the reactivity of imine bonds in synthesizing complex molecules indicates a wide range of potential chemical reactions. The stability, reactivity, and potential catalytic properties of compounds are significantly influenced by their molecular structure and the presence of specific functional groups.
Physical Properties Analysis
The physical properties of chemical compounds, including morphology, phase stability, and crystalline structure, can be tailored through synthesis methods. Nanocrystalline materials, for example, exhibit unique mechanical properties due to their grain size and crystalline phase, which can be analyzed using high-resolution transmission electron microscopy (HRTEM) and diffraction techniques (Meyers, Mishra, & Benson, 2006).
Chemical Properties Analysis
The chemical properties of compounds are deeply influenced by their molecular structure. For instance, the photocatalytic activity of titanium dioxide nanoparticles is enhanced by exposing specific crystal facets, which can be achieved through controlled synthesis processes (Chen et al., 2010). Similar principles could apply to the analysis of anacrotine's chemical properties.
Scientific Research Applications
Metabolism and Toxicity Studies Anacrotine, a pyrrolizidine alkaloid, has been extensively studied for its metabolism and toxicity in rats. Research by Mattocks and Driver (1987, 1988) explored how anacrotine is metabolized and the subsequent effects on rat physiology. They found that anacrotine caused acute liver damage and significant lung damage, unlike most other pyrrolizidine alkaloids. This lung damage was attributed to dehydroanacrotine, a metabolite of anacrotine, suggesting a unique metabolic pathway compared to other similar compounds (Mattocks & Driver, 1987) (Mattocks & Driver, 1988).
Anti-Inflammatory Activity Ghosh and Singh (1974) investigated the anti-inflammatory activity of crotalaburnine, also known as anacrotine. Their study compared its effectiveness against various types of inflammation with other anti-inflammatory drugs like hydrocortisone and phenylbutazone. They observed that anacrotine had a significant inhibitory effect against specific types of inflammation, indicating its potential as an anti-inflammatory agent (Ghosh & Singh, 1974).
Chemical Analysis of Metabolites Mattocks and Jukes (1992) conducted a chemical analysis of sulfur-bound pyrrolic metabolites in the blood of rats treated with anacrotine. This study provided insights into the chemical reactions occurring in vivo due to anacrotine metabolism, contributing to the understanding of its pharmacokinetics and potential toxicological implications (Mattocks & Jukes, 1992).
Biomedical and Toxicology Research Utilizing Animal Models Research on anacrotine also intersects with broader studies in biomedical research and toxicology. For example, Swindle et al. (2012) discussed the use of swine as models in biomedical research and toxicology testing, which can be relevant for testing substances like anacrotine in non-rodent models. They emphasized the anatomical and physiological similarities between swine and humans, which make them suitable for such studies (Swindle et al., 2012).
Ethical Considerations in Research It's important to note that ethical considerations are paramount in conducting research involving substances like anacrotine. Ethical guidelines, such as those discussed by McNally, Raymond, and Wallace (1998), are critical for ensuring the welfare of animals in experimental settings, including research on anacrotine and its effects (McNally, Raymond, & Wallace, 1998).
Safety And Hazards
properties
IUPAC Name |
(1S,4Z,6R,7R,16R,17R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-5-6-19-8-13(20)15(14(12)19)25-16(11)21/h4-5,10,13-15,20,23H,6-9H2,1-3H3/b11-4-/t10-,13-,14-,15-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYPUYCITBTPSF-TZCAYXSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(C(C3)O)OC1=O)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H]([C@@H](C3)O)OC1=O)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317393 | |
Record name | (+)-Anacrotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anacrotine | |
CAS RN |
5096-49-1 | |
Record name | (+)-Anacrotine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5096-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anacrotine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Anacrotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANACROTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS4XLD79SV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.